molecular formula C13H12BrNO3 B12356126 ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate

ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate

Cat. No.: B12356126
M. Wt: 310.14 g/mol
InChI Key: MPMXNHCFBPVNAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions usually require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.

    Ethyl 6-bromo-8-methylquinoline-3-carboxylate: Lacks the oxo group at the 4-position.

    Ethyl 6-bromo-4-oxoquinoline-3-carboxylate: Lacks the methyl group at the 8-position.

Uniqueness

Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate is unique due to the presence of both the bromine and methyl groups, as well as the oxo group at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMXNHCFBPVNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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